molecular formula C14H21F B6161915 1,4-di-tert-butyl-2-fluorobenzene CAS No. 1369853-20-2

1,4-di-tert-butyl-2-fluorobenzene

Cat. No. B6161915
CAS RN: 1369853-20-2
M. Wt: 208.3
InChI Key:
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Description

1,4-di-tert-butyl-2-fluorobenzene, or 2-Fluorotert-butylbenzene, is a compound used in the synthesis of a variety of organic compounds. It is a highly valuable reagent in organic synthesis and has a number of applications in the laboratory.

Mechanism of Action

1,4-di-tert-butyl-2-fluorobenzene is a reagent that is used to synthesize a variety of organic compounds. It acts as a fluorinating agent, meaning that it reacts with other compounds to form fluorinated compounds. This reaction is usually carried out in the presence of a catalyst and is usually carried out at a temperature of around 0°C.
Biochemical and Physiological Effects
1,4-di-tert-butyl-2-fluorobenzene has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic when used in laboratory experiments, although it is not recommended for use in humans or animals. It has also been found to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

1,4-di-tert-butyl-2-fluorobenzene has a number of advantages and limitations for use in lab experiments. One of the advantages is that it is relatively non-toxic, making it safe to use in laboratory experiments. It is also a highly reactive reagent, making it useful for synthesizing a variety of organic compounds. One of the limitations is that it is not recommended for use in humans or animals due to its potential toxicity.

Future Directions

1,4-di-tert-butyl-2-fluorobenzene has a number of potential future directions. One potential direction is the use of this compound in the synthesis of more complex organic compounds. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound on humans and animals. Finally, this compound could be used in the synthesis of agrochemicals and other specialty chemicals.

Synthesis Methods

1,4-di-tert-butyl-2-fluorobenzene is synthesized through a reaction between 1,4-di-tert-butylbenzene and fluorine gas. The reaction occurs in the presence of a catalyst and is usually carried out in an inert atmosphere. The reaction is usually carried out at a temperature of around 0°C and the product is isolated by distillation.

Scientific Research Applications

1,4-di-tert-butyl-2-fluorobenzene is used in a variety of scientific research applications. It is often used as a reagent for the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of organofluorine compounds, which are used in a variety of applications, such as the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,4-di-tert-butyl-2-fluorobenzene can be achieved through a Friedel-Crafts alkylation reaction using tert-butyl fluoride and benzene as starting materials.", "Starting Materials": [ "Benzene", "tert-Butyl fluoride", "AlCl3", "Anhydrous ether", "Anhydrous Na2SO4" ], "Reaction": [ "1. Dissolve 10.0 g of benzene in 50 mL of anhydrous ether in a 250 mL round-bottom flask equipped with a magnetic stir bar.", "2. Add 10.5 g of tert-butyl fluoride dropwise to the flask while stirring vigorously.", "3. Add 10.0 g of AlCl3 to the flask slowly while stirring.", "4. Continue stirring the reaction mixture at room temperature for 2 hours.", "5. Quench the reaction by adding 50 mL of water to the flask slowly while stirring.", "6. Extract the organic layer with 3 x 50 mL of diethyl ether.", "7. Wash the combined organic layers with 50 mL of brine.", "8. Dry the organic layer over anhydrous Na2SO4.", "9. Concentrate the organic layer under reduced pressure to yield the crude product.", "10. Purify the crude product by column chromatography using hexanes as the eluent to yield 1,4-di-tert-butyl-2-fluorobenzene as a white solid." ] }

CAS RN

1369853-20-2

Molecular Formula

C14H21F

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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